molecular formula C18H20N2O B4941318 (2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol

(2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol

Cat. No.: B4941318
M. Wt: 280.4 g/mol
InChI Key: DZXMDRKTDSUFCX-UHFFFAOYSA-N
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Description

(2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol is an organic compound that features both an imidazole ring and a naphthyl group

Properties

IUPAC Name

(3-methyl-2-propan-2-ylimidazol-4-yl)-naphthalen-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-12(2)18-19-11-16(20(18)3)17(21)15-10-6-8-13-7-4-5-9-14(13)15/h4-12,17,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXMDRKTDSUFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1C)C(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol typically involves the reaction of 2-isopropyl-1-methylimidazole with 1-naphthaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the imidazole nitrogen attacks the carbonyl carbon of the aldehyde, followed by protonation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The imidazole ring can participate in substitution reactions, where electrophiles can replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

(2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of functional materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the naphthyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol: Similar structure with an adamantyl group instead of a naphthyl group.

    2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains an imidazole ring with different substituents.

Uniqueness

(2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol is unique due to the presence of both an imidazole ring and a naphthyl group, which confer distinct chemical and biological properties

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